molecular formula C7H10F3NO4 B15210235 (3S)-pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

(3S)-pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15210235
M. Wt: 229.15 g/mol
InChI Key: XMIQMMOCQFIYFM-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidine ring with a carboxylic acid group and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the asymmetric Michael addition reaction of carboxylate-substituted enones with nitroalkanes, which can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production methods for (3S)-pyrrolidine-3-carboxylic acid may involve large-scale synthesis using similar asymmetric Michael addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(3S)-pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-pyrrolidine-3-carboxylic acid include:

  • Pyrrolidine-2-carboxylic acid
  • Pyrrolidine-3,4-dicarboxylic acid
  • Pyrrolidine-2,5-dione

Uniqueness

What sets (3S)-pyrrolidine-3-carboxylic acid apart from these similar compounds is its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This unique combination of features can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10F3NO4

Molecular Weight

229.15 g/mol

IUPAC Name

(3S)-pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7)/t4-;/m0./s1

InChI Key

XMIQMMOCQFIYFM-WCCKRBBISA-N

Isomeric SMILES

C1CNC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNCC1C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.